molecular formula C8H13NO2 B2727305 N-(3-Methoxycyclobutyl)prop-2-enamide CAS No. 1697045-18-3

N-(3-Methoxycyclobutyl)prop-2-enamide

Cat. No. B2727305
CAS RN: 1697045-18-3
M. Wt: 155.197
InChI Key: LINMQURSVRNXIZ-UHFFFAOYSA-N
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Description

Enamides, which “N-(3-Methoxycyclobutyl)prop-2-enamide” is a type of, are a class of organic compounds characterized by the presence of a carbon-carbon double bond (the ene part of the name) and a nitrogen-containing amide group .


Molecular Structure Analysis

The molecular structure of enamides typically includes a carbon-carbon double bond (alkene) and an amide functional group .


Chemical Reactions Analysis

Enamides can undergo various chemical reactions. For example, they can be involved in catalytic asymmetric reductive hydroalkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(3-Methoxycyclobutyl)prop-2-enamide” would depend on its specific structure. Enamides, in general, have properties such as a specific molecular formula and mass .

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, a related compound, N-(3-Methoxypropyl)prop-2-enamide, may cause an allergic skin reaction and serious eye irritation .

Future Directions

The future directions for research into “N-(3-Methoxycyclobutyl)prop-2-enamide” would depend on its potential applications. Enamides, in general, are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .

properties

IUPAC Name

N-(3-methoxycyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(10)9-6-4-7(5-6)11-2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMQURSVRNXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxycyclobutyl)prop-2-enamide

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